(S)-alpha-benzhydryl-proline-HCl
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Overview
Description
(S)-alpha-benzhydryl-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a benzhydryl group attached to the alpha carbon of the proline ring, which imparts distinct stereochemical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-benzhydryl-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-proline and benzhydryl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine.
Procedure: (S)-proline is reacted with benzhydryl chloride in the presence of the base, leading to the formation of (S)-alpha-benzhydryl-proline. The product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-alpha-benzhydryl-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various derivatives of (S)-alpha-benzhydryl-proline, each with distinct functional groups replacing the benzhydryl moiety.
Scientific Research Applications
(S)-alpha-benzhydryl-proline-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme-substrate interactions due to its chiral nature.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals, where its stereochemistry is crucial for the desired biological activity.
Mechanism of Action
The mechanism of action of (S)-alpha-benzhydryl-proline-HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors that recognize its chiral structure.
Pathways Involved: It modulates biochemical pathways by binding to active sites of enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
®-alpha-benzhydryl-proline-HCl: The enantiomer of (S)-alpha-benzhydryl-proline-HCl, differing in its stereochemistry.
Benzhydryl-proline derivatives: Compounds with variations in the substituents on the benzhydryl group.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its ®-enantiomer and other derivatives. This uniqueness makes it valuable in applications requiring precise stereochemical control.
Properties
IUPAC Name |
(2S)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQMVGYYDKOED-FERBBOLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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